molecular formula C10H10N2O3 B1418227 methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate CAS No. 1245215-48-8

methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate

Cat. No. B1418227
M. Wt: 206.2 g/mol
InChI Key: ULHABDDGDNFKDY-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate” is a chemical compound with the molecular formula C10H10N2O3 . It is used in organic synthesis .


Synthesis Analysis

The synthesis of indazoles, including “methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate”, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

“Methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate” is soluble in water . It has a molecular weight of 206.2 g/mol . More specific physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Biological Activity Studies

Methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate and related compounds are often studied for their diverse biological activities. For example, a study synthesized 4-Furyl-6-hydroxy-6-methyl-1,2,4,5,6,7hexahydro-3H-indazole-3-one to investigate its biological activity, showcasing the interest in indazole derivatives in biological contexts (Usova, Lysenko, & Krapivin, 2000). Similarly, another research synthesized and examined the antimicrobial and analgesic activities of 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides (Gein et al., 2021).

Synthesis Methods

The development of efficient synthesis methods for indazole derivatives is also a significant area of research. For instance, a study focused on the novel synthesis of protected Methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via Cleavage of Functionalized Dihydrooxazoles (Lerestif et al., 1999). Additionally, the Synthesis of 10-Aryl-10H-naphtho[1,8a,8-fg]indazol-7-ones demonstrates the diversity of synthetic approaches to indazole derivatives (Stadlbauer & Hojas, 2003).

Analytical Studies

The compound and its analogs are also used in analytical chemistry, such as in the study "Simultaneous determination of 4F-MDMB BINACA, a new synthetic cannabinoid, and its metabolites in human blood samples by LC-MS/MS" which explores analytical methods for detecting indazole derivatives (Yeter, 2020).

Potential Therapeutic Applications

Indazole derivatives have also been explored for potential therapeutic uses. For instance, "Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease" examines the neuroprotective role of a similar indazole compound (Xiao-feng et al., 2016).

Antimicrobial Studies

The antimicrobial properties of indazole derivatives are also noteworthy. Research like "THE DETERMINATION OF SENSITIVITY OF BACTERIA TO THE SYNTHESIZED DERIVATIVES OF POLYCARBONYL NITROGEN-CONTAINING COMPOUNDS" investigates the antimicrobial activity of compounds like ethyl 6-hydroxy-6-methyl-3-(2-oxo-2-phenylethoxy) -4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (Amirov et al., 2019).

Safety And Hazards

While specific safety and hazard information for “methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate” is not available, it’s important to handle all chemicals with care. They should be stored at ambient temperatures and are incompatible with strong oxidizing agents .

Future Directions

The synthesis of indazoles, including “methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate”, continues to be a field of active research, with efforts being made to develop new synthetic approaches . These compounds have potential applications in various fields, including medicine .

properties

IUPAC Name

methyl 4-hydroxy-2-methylindazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-12-5-7-8(11-12)3-6(4-9(7)13)10(14)15-2/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHABDDGDNFKDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=CC(=CC2=N1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225054
Record name Methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate

CAS RN

1245215-48-8
Record name Methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245215-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-hydroxy-2-methyl-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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